molecular formula C14H11BrN2O3 B5835879 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide

2-bromo-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No. B5835879
M. Wt: 335.15 g/mol
InChI Key: ZVINVXBSLAIINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-methyl-5-nitrophenyl)benzamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation caused by various conditions such as arthritis, menstrual cramps, and postoperative pain. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action, and has shown promising results in scientific research.

Mechanism of Action

2-bromo-N-(2-methyl-5-nitrophenyl)benzamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause pain and inflammation, and by inhibiting their production, 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide is able to reduce these symptoms. Additionally, 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been found to inhibit the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the production of reactive oxygen species (ROS) in cells exposed to oxidative stress. 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has also been found to have neuroprotective effects in animal models of Alzheimer's disease, and to improve cognitive function in these animals.

Advantages and Limitations for Lab Experiments

2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has several advantages as a research tool. It is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. Additionally, it has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, there are also limitations to its use in lab experiments. For example, 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide is known to have a short half-life in vivo, which can make it difficult to maintain consistent levels of the compound in the body. Additionally, its anti-inflammatory effects can interfere with the immune response, which may confound results in experiments involving immune cells.

Future Directions

There are several areas of future research that could be pursued with regards to 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide. One area of interest is the development of new formulations of the compound that could improve its bioavailability and increase its half-life in vivo. Additionally, more research is needed to fully understand the mechanisms underlying 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide's neuroprotective effects, and to determine whether it could be used as a treatment for neurodegenerative diseases such as Alzheimer's. Finally, there is also interest in exploring the potential of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide as a chemotherapeutic agent, given its ability to inhibit the growth of cancer cells in vitro.

Synthesis Methods

The synthesis of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide involves the reaction of 2-methyl-5-nitroaniline with bromine and benzoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting compound is then purified through recrystallization to obtain a pure form of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide.

Scientific Research Applications

2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are known to cause pain and inflammation. 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been found to be effective in reducing pain and inflammation in various animal models of arthritis, as well as in clinical trials involving human subjects.

properties

IUPAC Name

2-bromo-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-9-6-7-10(17(19)20)8-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVINVXBSLAIINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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